molecular formula C16H14O5 B15151099 5,7-Dihydroxy-4'-methoxyflavanone

5,7-Dihydroxy-4'-methoxyflavanone

Cat. No.: B15151099
M. Wt: 286.28 g/mol
InChI Key: HMUJXQRRKBLVOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosakuranetin can be synthesized through various chemical routes. One common method involves the methylation of naringenin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of isosakuranetin often employs biotechnological approaches. For instance, engineered Escherichia coli strains have been used to biosynthesize sakuranetin, a closely related compound, from simple carbon substrates like glucose. This method involves a modular co-culture system where different strains of E. coli are engineered to produce intermediate compounds that are subsequently converted to sakuranetin .

Chemical Reactions Analysis

Types of Reactions: Isosakuranetin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinones.

    Reduction: Reduction reactions can convert it to its corresponding dihydroflavanone.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify its hydroxyl groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isosakuranetin is closely related to other flavanones, such as:

Uniqueness: Isosakuranetin stands out due to its potent inhibitory effects on TRPM3 channels and its dual inhibitory effects on sortase A and α-haemolysin in Staphylococcus aureus, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUJXQRRKBLVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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